Dibenzyl 2-fluoromalonate

Description

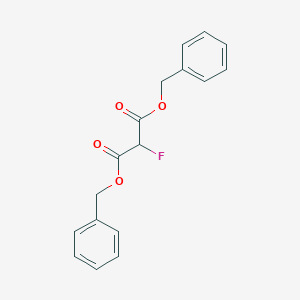

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNITJYYNOTRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dibenzyl 2-fluoromalonate: A Technical Guide

CAS Number: 133384-81-3

This technical guide provides an in-depth overview of Dibenzyl 2-fluoromalonate, a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed, representative experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Chemical and Physical Data

This compound is a derivative of malonic acid, characterized by the substitution of a fluorine atom at the C-2 position and the presence of two benzyl ester groups. While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its key identifiers and known properties, supplemented with data from closely related compounds for comparative purposes.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 133384-81-3 | [1][2] |

| Molecular Formula | C₁₇H₁₅FO₄ | [2] |

| Molecular Weight | 302.30 g/mol | [2] |

| SMILES Code | O=C(OCC1=CC=CC=C1)C(F)C(OCC2=CC=CC=C2)=O | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Not explicitly stated | Likely a liquid at room temperature, similar to Dibenzyl malonate. |

| Boiling Point | No data available | For comparison, Dibenzyl malonate has a boiling point of 188 °C at 0.2 mmHg. |

| Density | No data available | For comparison, Dibenzyl malonate has a density of 1.137 g/mL at 25 °C. |

| Refractive Index | No data available | For comparison, Dibenzyl malonate has a refractive index of n20/D 1.546. |

| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. |

| Storage Temperature | No specific data | General recommendation for similar compounds is refrigeration. |

Synthetic Pathway and Experimental Protocol

General Experimental Protocol: Electrophilic Fluorination of Dibenzyl Malonate

This protocol is a representative method and may require optimization for specific laboratory conditions and desired yield.

Materials:

-

Dibenzyl malonate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., sodium hydride, sodium ethoxide)

-

Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))

-

Inert gas (e.g., nitrogen, argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Dibenzyl malonate in an appropriate anhydrous solvent.

-

Enolate Formation: Cool the solution to a suitable temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the base to the solution to generate the enolate of Dibenzyl malonate. Stir the mixture for a predetermined time at this temperature to ensure complete enolate formation.

-

Fluorination: Dissolve the electrophilic fluorinating agent in a minimal amount of anhydrous solvent and add it dropwise to the enolate solution. The reaction is typically exothermic and should be controlled by maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly add the quenching solution to the reaction mixture to neutralize any remaining reactive species.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Safety Precautions:

-

Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.

-

Reactions involving sodium hydride are highly flammable and should be performed under an inert atmosphere.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from Dibenzyl malonate.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.[5] While specific applications for this compound are not yet widely documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex fluorinated compounds. As a fluorinated analog of dibenzyl malonate, it could be employed in various carbon-carbon bond-forming reactions to introduce a fluorinated moiety into a target molecule. Further research is needed to explore the full potential of this compound in drug discovery and other areas of chemical science.

References

- 1. This compound | 133384-81-3 [chemicalbook.com]

- 2. 133384-81-3|this compound|BLD Pharm [bldpharm.com]

- 3. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dibenzyl 2-fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzyl 2-fluoromalonate, a fluorinated organic compound with potential applications in synthetic chemistry and drug discovery. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its spectral characterization.

Core Physicochemical and Spectroscopic Data

The essential quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

| Property | Value |

| Molecular Weight | 302.30 g/mol |

| Molecular Formula | C₁₇H₁₅FO₄ |

| CAS Number | 133384-81-3 |

| Appearance | Colorless Oil |

| Yield | 89% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39–7.29 (m, 10H), 5.24 (s, 4H), 5.17 (d, J = 48.4 Hz, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2 (d, J = 22.2 Hz), 134.5, 128.8, 128.7, 128.4, 88.0 (d, J = 202.5 Hz), 68.8 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -193.9 (d, J = 48.4 Hz) |

| IR (neat) | 1755, 1265, 1180, 1055 cm⁻¹ |

| Mass Spectrometry (HRMS) | Calculated for C₁₇H₁₅FO₄Na [M+Na]⁺: 325.0847, Found: 325.0845 |

Experimental Protocol: Synthesis of this compound

This section details the experimental methodology for the synthesis of this compound via electrophilic fluorination.

Materials:

-

Dibenzyl malonate (1c)

-

N-Fluoro-N'-(methyl)bis(benzenesulfonimide) (Me-NFSI)

-

Titanium(IV) isopropoxide (Ti(OtBu)₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure: [1]

-

To a stirred mixture of dibenzyl malonate (142.2 mg, 123 μL, 0.5 mmol) and Me-NFSI (105.6 mg, 0.55 mmol, 1.1 equivalents) in toluene (5.0 mL, 0.1 M), add Ti(OtBu)₄ (20 μL, 0.050 mmol, 10 mol%) under a nitrogen atmosphere.

-

Stir the reaction mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated NaHCO₃ aqueous solution.

-

Extract the mixture three times with EtOAc.

-

Wash the combined organic layer with brine.

-

Dry the organic layer with Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc = 10/1) to afford this compound as a colorless oil (134.5 mg, 89% yield).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific involvement of this compound in any signaling pathways or its defined biological activity. Fluorinated malonates, in general, are recognized as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. The introduction of fluorine can influence factors such as metabolic stability and binding affinity. Further research is required to elucidate the potential biological roles of this compound.

References

Dibenzyl 2-fluoromalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Dibenzyl 2-fluoromalonate is a specialized organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the malonate backbone can profoundly influence the physicochemical and pharmacological properties of resulting molecules. This technical guide provides an in-depth overview of the known chemical properties, a putative synthetic protocol, and the expected spectral characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

Table 1: Core Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 133384-81-3 | [1][2] |

| Molecular Formula | C₁₇H₁₅FO₄ | [2][3] |

| Molecular Weight | 302.30 g/mol | [2][3] |

| IUPAC Name | Dibenzyl 2-fluoropropanedioate | N/A |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(F)C(=O)OCC2=CC=CC=C2 | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from Dibenzyl malonate |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred from Dibenzyl malonate |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound has not been prominently reported. However, a reliable synthetic route can be extrapolated from established methods for the fluorination of other malonic esters. The most common approach involves the electrophilic fluorination of the corresponding dibenzyl malonate.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from malonic acid and benzyl alcohol, followed by electrophilic fluorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Dibenzyl Malonate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid (1.0 eq), benzyl alcohol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dibenzyl malonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Fluorination of Dibenzyl Malonate

-

Dissolve dibenzyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as sodium hydride (1.1 eq), portion-wise, and stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobenzenesulfonimide, 1.1 eq), in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ ~7.35 ppm (m, 10H, Ar-H), δ ~5.25 ppm (s, 4H, -CH₂-Ph), δ ~5.20 ppm (d, ¹JHF ≈ 48 Hz, 1H, -CHF) | The aromatic and benzylic protons are expected to be similar to dibenzyl malonate. The methine proton will be a doublet due to coupling with the adjacent fluorine atom, with a characteristic large one-bond H-F coupling constant. |

| ¹³C NMR | δ ~165 ppm (d, ²JCF ≈ 25 Hz, C=O), δ ~135 ppm (s, Ar-C), δ ~128 ppm (s, Ar-C), δ ~85 ppm (d, ¹JCF ≈ 200 Hz, -CHF), δ ~68 ppm (s, -CH₂-Ph) | The carbonyl carbon will appear as a doublet due to two-bond coupling to fluorine. The methine carbon will be a doublet with a very large one-bond C-F coupling constant. |

| ¹⁹F NMR | δ ~ -190 to -210 ppm (d, ¹JFH ≈ 48 Hz) | The fluorine chemical shift is expected in the typical range for aliphatic fluorides. It will appear as a doublet due to coupling with the methine proton. |

| IR (Infrared) Spectroscopy | ~3030 cm⁻¹ (Ar C-H stretch), ~2980 cm⁻¹ (Aliphatic C-H stretch), ~1750 cm⁻¹ (C=O stretch, ester), ~1200-1000 cm⁻¹ (C-O stretch, C-F stretch) | The spectrum will be dominated by the strong carbonyl stretch of the ester groups. A C-F stretching vibration is also expected in the fingerprint region. |

| Mass Spectrometry (MS) | [M+H]⁺ = 303.09, [M+Na]⁺ = 325.07 | Expected molecular ions for ESI-MS. Fragmentation may involve loss of benzyl groups (C₇H₇, 91 m/z) or benzyloxycarbonyl groups. |

Reactivity and Applications in Drug Discovery

2-Fluoromalonate esters, including the dibenzyl derivative, are valuable intermediates in organic synthesis due to their unique reactivity.[4][5] The presence of the electron-withdrawing fluorine atom increases the acidity of the α-proton, facilitating its removal under basic conditions for subsequent alkylation and acylation reactions.

Key Reactions and Logical Relationships

References

Dibenzyl 2-fluoromalonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzyl 2-fluoromalonate is a specialized chemical intermediate of significant interest in synthetic organic chemistry, particularly for the introduction of fluorine into molecular scaffolds. Its unique structure, combining the reactivity of a malonate ester with the presence of a fluorine atom, makes it a valuable building block for the synthesis of novel compounds in pharmaceutical and agrochemical research. This guide provides a consolidated overview of the available safety information, physical and chemical properties, and potential synthetic applications of this compound. Due to the limited availability of data for this specific compound, information from the closely related compounds Dibenzyl malonate and Diethyl fluoromalonate is included for comparative purposes.

Safety and Handling

The safety profile of this compound has not been extensively characterized. The following information is based on limited data and should be treated with caution.

Hazard Identification

A comprehensive hazard assessment for this compound is not available. However, based on the structure and data for similar compounds, it should be handled with care.

General Precautions:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

First Aid Measures

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

In case of eye contact: Rinse out with plenty of water.[2]

-

If inhaled: Move to fresh air.

-

If swallowed: Make victim drink water (two glasses at most). Consult a physician.[2]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific hazards: No data available.

-

Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Handling and Storage

-

Safe handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data and includes information for related compounds for comparison.

| Property | This compound | Dibenzyl malonate | Diethyl fluoromalonate |

| CAS Number | 133384-81-3[3] | 15014-25-2 | 685-88-1[4] |

| Molecular Formula | C₁₇H₁₅FO₄[5] | C₁₇H₁₆O₄ | C₇H₁₁FO₄[4] |

| Molecular Weight | 302.297 g/mol [5] | 284.31 g/mol | 178.16 g/mol [4] |

| Appearance | Data not available | Colorless liquid[6] | Clear liquid[4] |

| Boiling Point | Data not available | 188 °C @ 0.2 mmHg | 121-122 °C[4] |

| Density | Data not available | 1.137 g/mL at 25 °C | 1.120 g/mL[4] |

| Flash Point | Data not available | 110 °C (closed cup) | 62 °C[4] |

| Water Solubility | Data not available | Immiscible | Data not available |

| Refractive Index | Data not available | n20/D 1.546 | Data not available |

Toxicological and Ecological Information

There is a significant lack of toxicological and ecological data for this compound. Most available safety data sheets indicate "no data available" for these endpoints.[1] Therefore, the compound should be handled as a substance of unknown toxicity. Discharge into the environment must be avoided.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its synthesis can be inferred from general methods for the fluorination of malonate esters.

Synthesis of this compound

A plausible method for the synthesis of this compound is the electrophilic fluorination of Dibenzyl malonate.

Reaction: Fluorination of Dibenzyl malonate.

Materials:

-

Dibenzyl malonate

-

Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Dibenzyl malonate in the chosen anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity of the fluorinating agent).

-

Add the electrophilic fluorinating agent portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Michael Addition Reactions

Dialkyl 2-fluoromalonate esters are valuable nucleophiles in Michael addition reactions.[2]

General Procedure for Michael Addition:

-

In a suitable reaction vessel, combine the dialkyl 2-fluoromalonate, the Michael acceptor (e.g., an α,β-unsaturated ketone or ester), and a suitable solvent.

-

Add a catalytic amount of a base (e.g., a tertiary amine or an organocatalyst).

-

Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or NMR.

-

Work up the reaction by quenching with a suitable reagent, followed by extraction and drying of the organic phase.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

General Reactivity of this compound as a Building Block

References

- 1. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 133384-81-3 [chemicalbook.com]

- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 5. appchemical.com [appchemical.com]

- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

A Technical Guide to Dibenzyl 2-fluoromalonate for the Research Community

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzyl 2-fluoromalonate, a key reagent in synthetic organic chemistry, particularly for the introduction of fluorine into molecular structures. This document offers a summary of commercially available sources, a discussion of synthetic methodologies, and illustrative diagrams to support laboratory workflows and conceptual understanding.

Core Compound Information

| Compound Name | This compound |

| CAS Number | 133384-81-3 |

| Molecular Formula | C₁₇H₁₅FO₄ |

| Molecular Weight | 302.30 g/mol |

| Synonyms | Dibenzyl fluoromalonate, Propanedioic acid, 2-fluoro-, 1,3-bis(phenylmethyl) ester |

Commercial Suppliers

For researchers seeking to procure this compound, several commercial suppliers offer this reagent. The following table summarizes key information from various suppliers to facilitate comparison. Please note that availability and pricing are subject to change and should be verified on the suppliers' websites.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLD Pharm | BD00794668 | 97% | Inquire |

| ChemicalBook | CB11116263 | Inquire | Inquire |

| AK Scientific, Inc. | 8345DA | 95% | 1g, 5g, 25g |

| App-Chem | AM35654 | Inquire | Inquire |

| ChemUniverse | Inquire | Inquire | Request a Quote |

| Haoyuan Chemexpress Co., Ltd. | HY-W017875 | Inquire | Inquire |

| Shanghai Haohong Pharmaceutical Co., Ltd. | Inquire | Inquire | Inquire |

| Hangzhou Baige Pharmaceutical Technology Co., Ltd. | Inquire | Inquire | Inquire |

Experimental Protocols: Synthesis of Fluoromalonates

General Procedure for the Fluorination of a Malonic Ester [1]

Materials:

-

Appropriate malonic ester (e.g., Dibenzyl malonate) (1 mmol)

-

Iodosylbenzene (PhIO) (550 mg, 2.5 mmol)[1]

-

Triethylamine pentahydrogen fluoride (Et₃N·5HF) (800 mg, 4 mmol)[1]

-

1,2-dichloroethane (DCE) (2 mL)[1]

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

To a Teflon test tube, add iodosylbenzene (550 mg, 2.5 mmol), triethylamine pentahydrogen fluoride (800 mg, 4 mmol), and 1,2-dichloroethane (1 mL).[1]

-

Stir the mixture at room temperature for 15 minutes.[1]

-

Add a solution of the appropriate malonic ester (1 mmol) in 1,2-dichloroethane (1 mL).[1]

-

Seal the test tube with a septum and heat the reaction mixture at 70 °C for 24 hours with stirring.[1]

-

After cooling to room temperature, neutralize the reaction mixture with an aqueous sodium bicarbonate solution.[1]

-

Extract the product with dichloromethane (3 x 10 mL).[1]

-

Combine the organic layers and wash with brine (20 mL).[1]

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane eluent system to yield the desired 2-fluoromalonate ester.[1]

Visualizing Workflows and Pathways

To aid in the conceptualization of research and development processes, the following diagrams are provided.

References

An In-depth Technical Guide to the Physical Properties of Dibenzyl 2-fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Dibenzyl 2-fluoromalonate. Due to the limited availability of direct experimental data for this specific compound, this document also includes data for the closely related analogs, Dibenzyl malonate and Diethyl fluoromalonate, to offer a comparative context for researchers. The guide details general experimental protocols for the synthesis and characterization of fluorinated malonic esters and presents a logical workflow for such processes.

Core Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅FO₄ | Chemical Supplier Data |

| Molecular Weight | 302.30 g/mol | Chemical Supplier Data |

| CAS Number | 133384-81-3 | Chemical Supplier Data[1][2] |

| Physical State | Not Reported | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Physical Properties of Analogous Compounds

To provide a reasonable estimation of the physical properties of this compound, data for two analogous compounds, Dibenzyl malonate (non-fluorinated parent compound) and Diethyl 2-fluoromalonate (diethyl ester analog), are presented below.

Dibenzyl malonate

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | PubChem[3] |

| Molecular Weight | 284.31 g/mol | PubChem[3] |

| CAS Number | 15014-25-2 | Sigma-Aldrich[4] |

| Physical State | Liquid | Sigma-Aldrich[4] |

| Boiling Point | 188 °C at 0.2 mmHg | Sigma-Aldrich[4] |

| Density | 1.137 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.546 | Sigma-Aldrich[4] |

Diethyl 2-fluoromalonate

| Property | Value | Source |

| Molecular Formula | C₇H₁₁FO₄ | PubChem[5] |

| Molecular Weight | 178.16 g/mol | PubChem[5] |

| CAS Number | 685-88-1 | Sigma-Aldrich |

| Physical State | Liquid | Sigma-Aldrich |

| Boiling Point | 121-122 °C at 30 mmHg | Sigma-Aldrich |

| Density | 1.129 g/mL at 25 °C | Sigma-Aldrich |

| Solubility | Not soluble in water | BDMAEE[6] |

| Refractive Index | n20/D 1.407 | Sigma-Aldrich |

Experimental Protocols

While specific experimental protocols for the synthesis and property determination of this compound are not detailed in the available literature, general methodologies for the preparation and characterization of similar fluorinated malonate esters can be adapted.

Synthesis of 2-Fluoromalonate Esters via Direct Fluorination

A common method for the synthesis of 2-fluoromalonate esters is the selective direct fluorination of the corresponding malonate ester. This approach is often considered more environmentally benign compared to other methods like halogen exchange.

General Procedure:

-

Reaction Setup: To a solution of the parent malonate ester (e.g., Dibenzyl malonate) in a suitable solvent (e.g., acetonitrile), a catalyst, such as a copper salt, is added.

-

Fluorination: A fluorinating agent is then introduced to the reaction mixture. For direct fluorination, diluted elemental fluorine gas is often used. The reaction is typically carried out at a controlled temperature.

-

Work-up: Upon completion of the reaction, the mixture is worked up by quenching any remaining fluorinating agent and removing the catalyst. This often involves washing with aqueous solutions.

-

Purification: The crude product is then purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to yield the pure 2-fluoromalonate ester.

Characterization Protocols

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment in the molecule. The integration of signals would confirm the number of protons, and splitting patterns would provide information about neighboring atoms.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: This is a crucial technique to confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester groups and the C-F bond vibration.

-

Melting Point/Boiling Point Determination: Standard apparatus would be used to determine the melting point (for solids) or boiling point at a specific pressure (for liquids).

-

Solubility Testing: The solubility of the compound would be assessed in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone) at a specified temperature.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization and analysis of a specialty chemical like this compound.

Conclusion

While direct experimental data for the physical properties of this compound remains scarce, this guide provides a foundational understanding for researchers by presenting available information and contextual data from analogous compounds. The outlined experimental protocols and logical workflow offer a practical framework for the synthesis and comprehensive characterization of this and similar fluorinated molecules, which are of growing interest in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

- 1. This compound | 133384-81-3 [chemicalbook.com]

- 2. 133384-81-3|this compound|BLD Pharm [bldpharm.com]

- 3. Dibenzyl malonate | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenzyl malonate 15014-25-2 [sigmaaldrich.com]

- 5. Diethyl fluoromalonate | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bdmaee.net [bdmaee.net]

In-Depth Technical Guide on Dibenzyl 2-fluoromalonate: Synthesis and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Dibenzyl 2-fluoromalonate, a halogenated organic compound with potential applications in synthetic chemistry and drug development. Due to the limited availability of experimental spectral data in public databases and scientific literature, this document presents a combination of a documented synthesis protocol and predicted spectral data to aid researchers in the identification and characterization of this molecule.

Chemical Structure and Properties

This compound is a diester derivative of fluoromalonic acid. The presence of the fluorine atom on the alpha-carbon of the malonate backbone, along with the two benzyl ester groups, imparts unique chemical properties that make it a valuable building block in organic synthesis.

Molecular Formula: C₁₇H₁₅FO₄

Molecular Weight: 302.30 g/mol

CAS Number: 133384-81-3

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported in the literature. The following procedure is adapted from a documented patent, providing a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Dibenzyl malonate

-

(N-Fluoro-N-alkylsulfonamido)alkane or other suitable electrophilic fluorinating agent

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Base (e.g., Sodium hydride - NaH or Lithium diisopropylamide - LDA)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of dibenzyl malonate is prepared in an anhydrous polar aprotic solvent such as THF. The solution is cooled to a low temperature, typically between -78 °C and 0 °C.

-

Addition of Base: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is slowly added to the cooled solution of dibenzyl malonate. The mixture is stirred at this temperature for a period of 30 to 60 minutes to ensure the complete formation of the corresponding enolate.

-

Fluorination: A solution of an electrophilic fluorinating agent, for instance, an (N-Fluoro-N-alkylsulfonamido)alkane, in the same anhydrous solvent is then added dropwise to the enolate solution while maintaining the low temperature. The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Spectral Data (Predicted)

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Ar-H |

| ~5.25 | s | 4H | -O-CH₂ -Ph |

| ~5.10 | d, J ≈ 48 Hz | 1H | CH F |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 (d, J ≈ 25 Hz) | C =O |

| ~135 | Ar-C (ipso) |

| ~129 | Ar-C H |

| ~128.5 | Ar-C H |

| ~128 | Ar-C H |

| ~88 (d, J ≈ 200 Hz) | C HF |

| ~68 | -O-C H₂-Ph |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -195 | d, J ≈ 48 Hz |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3035 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1495, 1455 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~740, 700 | Strong | Aromatic C-H bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 302.1 | ~5 | [M]⁺ |

| 211.1 | ~10 | [M - CH₂Ph]⁺ |

| 108.0 | ~40 | [PhCH₂O]⁺ |

| 91.1 | 100 | [PhCH₂]⁺ (Benzyl cation) |

| 77.1 | ~15 | [C₆H₅]⁺ |

Experimental and Logical Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows involved in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectral analysis of a synthesized compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. While experimental spectral data is currently scarce in the public domain, the provided synthesis protocol offers a clear pathway to obtain this compound. The predicted spectral data serves as a useful, albeit theoretical, reference for its characterization. It is recommended that researchers synthesizing this compound perform a full suite of spectroscopic analyses to obtain and publish the experimental data, which would be a valuable contribution to the scientific community.

Commercial Availability of Dibenzyl 2-fluoromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dibenzyl 2-fluoromalonate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This compound serves as a valuable reagent for introducing a fluorinated carbon center in complex molecular architectures. This document outlines commercially available sources, provides a general synthetic methodology, and illustrates a relevant biological pathway where fluorinated molecules play a crucial role.

Commercial Sourcing of this compound

This compound (CAS No. 133384-81-3) is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and contact information for procurement.[1][2][3][4]

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| BLD Pharm | 133384-81-3 | C17H15FO4 | 97% | Inquire |

| Appchem | 133384-81-3 | C17H15FO4 | Inquire | Inquire |

| AK Scientific, Inc. | 133384-81-3 | C17H15FO4 | 95% | 1g |

| ChemicalBook | 133384-81-3 | C17H15FO4 | Varies by supplier | Varies by supplier |

| Haoyuan Chemexpress Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |

| Shanghai Haohong Pharmaceutical Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |

| Hangzhou Baige Pharmaceutical Technology Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of Fluoromalonate Esters

General Procedure for the Fluorination of Diethyl Malonate:

This procedure is adapted from a method for the synthesis of diethyl fluoromalonate and illustrates a common approach to the fluorination of malonate esters.[5]

Materials:

-

Diethyl malonate

-

Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide)

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., sodium hydride, potassium carbonate) - use with caution, especially with NaH

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and work-up reagents

Methodology:

-

Enolate Formation: The diethyl malonate is dissolved in a dry, aprotic solvent under an inert atmosphere. A suitable base is then added portion-wise at a controlled temperature (often 0 °C) to generate the enolate. The reaction mixture is typically stirred for a period to ensure complete enolate formation.

-

Electrophilic Fluorination: The electrophilic fluorinating agent, dissolved in the same solvent, is added slowly to the enolate solution. The reaction temperature is carefully maintained, as these reactions can be exothermic. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched, typically with the addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel, to yield the pure diethyl fluoromalonate.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling all chemicals, particularly strong bases and reactive fluorinating agents.

Visualizing Key Processes

To aid in the understanding of the procurement process and the biological relevance of fluorinated compounds, the following diagrams have been generated.

Caption: Procurement workflow for obtaining this compound.

The introduction of fluorine can significantly alter the biological activity of a molecule. For instance, fluorinated analogs of glucose can act as inhibitors of key metabolic enzymes. The following diagram illustrates the inhibition of the glycolysis pathway by a 2-fluoro-deoxy-glucose, a concept that can be extended to other fluorinated small molecules in drug discovery.

Caption: Inhibition of glycolysis by a fluorinated glucose analog.

References

- 1. appchemical.com [appchemical.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. This compound | 133384-81-3 [chemicalbook.com]

- 4. DIBENZYDICARBONATE,Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Suppliers & Manufacturers [chemicalregister.com]

- 5. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Fluorine Building Block: A Technical Guide to the Discovery and History of 2-Fluoromalonate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing pharmacokinetic and pharmacodynamic properties. Among the arsenal of fluorinated building blocks, 2-fluoromalonate esters have emerged as versatile and highly valuable synthons for the introduction of the α-fluoroester moiety into complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical development of 2-fluoromalonate esters, detailing key synthetic methodologies, quantitative data, and their pivotal role in the advancement of medicinal chemistry.

A Historical Perspective: The Dawn of 2-Fluoromalonate Esters

The journey of 2-fluoromalonate esters from laboratory curiosities to indispensable tools in drug development is a testament to the relentless evolution of synthetic fluorine chemistry.

Early Explorations: Electrophilic Fluorination

The first successful synthesis of a 2-fluoromalonate ester was reported in 1958, marking a significant milestone in organofluorine chemistry.[1][2] This pioneering work utilized perchloryl fluoride (FClO₃) as the electrophilic fluorine source. The reaction involved passing FClO₃ through an ethanolic solution of sodium diethyl malonate. However, this early method was fraught with challenges, including the highly oxidizing and potentially explosive nature of perchloryl fluoride, which limited its widespread adoption.[1] Furthermore, the reaction often yielded a mixture of mono- and di-fluorinated products, posing significant purification challenges.[1]

The Advent of Halogen Exchange (Halex) Reactions

An alternative and often safer approach to synthesizing 2-fluoromalonate esters emerged through halogen exchange (Halex) reactions . This strategy involves the substitution of a halogen, typically chlorine, with fluorine. In the early 2000s, patents filed by Bayer and Solvay described processes using amine-hydrogen fluoride complexes to fluorinate diethyl chloromalonate.[1][2] Bayer's method employed triethylamine and triethylamine·3HF, achieving an 82% yield, while Solvay's process utilized a 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)-HF complex, resulting in a 91% conversion on a large scale.[1][2]

Condensation Approaches

Another historical route involved the condensation of fluoroacetic acid derivatives with alkyl chloroformates. An early example of this approach was the reaction between the sodium enolate of ethyl fluoroacetate and ethyl chloroformate, which unfortunately produced diethyl 2-fluoromalonate in a low yield of only 21%.[1][2] A subsequent modification utilized the less toxic ethyl bromofluoroacetate, which upon reaction with tributylphosphine to form an ylide, was acylated with ethyl chloroformate to yield the desired product.[1][2]

Modern Era: Direct Fluorination and Enzymatic Methods

The quest for more efficient, selective, and scalable methods led to the development of direct fluorination using elemental fluorine (F₂) . While initially considered too reactive and unselective, researchers discovered that the addition of a catalytic amount of copper nitrate could effectively mediate the selective monofluorination of malonate esters.[3] This breakthrough provided a more atom-economical and environmentally benign route to 2-fluoromalonate esters.[4]

In parallel, the field of biocatalysis offered a novel and elegant approach to chiral 2-fluoromalonate derivatives. The enantioselective enzymatic hydrolysis of prochiral 2-fluoromalonate esters using lipases, such as those from Candida cylindracea, enabled the synthesis of valuable chiral building blocks for asymmetric synthesis.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for diethyl 2-fluoromalonate, the most common ester in this class.

Table 1: Physical and Spectroscopic Properties of Diethyl 2-Fluoromalonate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁FO₄ | [7][8][9][10][11] |

| Molecular Weight | 178.16 g/mol | [7][8][9][10][11] |

| Appearance | Colorless liquid | [7][9] |

| Density | 1.129 g/mL at 25 °C | [7][8] |

| Boiling Point | 121-122 °C at 30 mmHg | [8] |

| Refractive Index | n20/D 1.407 | [7][8] |

| ¹H NMR (CDCl₃) | δ 1.34 (t, 6H), 4.33 (q, 4H), 5.28 (d, J=48.5 Hz, 1H) | [12][13][14] |

| ¹³C NMR (CDCl₃) | δ 13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz) | [13][14] |

| ¹⁹F NMR (CDCl₃) | δ -195.17 (d, J=48.5 Hz) | [11][13][14] |

Table 2: Comparison of Synthetic Methods for Diethyl 2-Fluoromalonate

| Synthetic Method | Fluorinating Agent | Catalyst/Base | Solvent | Yield (%) | Reference(s) |

| Electrophilic Fluorination | Perchloryl Fluoride (FClO₃) | Sodium Ethoxide | Ethanol | Variable (mixture) | [1] |

| Halogen Exchange | Triethylamine·3HF | Triethylamine | - | 82 | [1][2] |

| Halogen Exchange | DBN·HF complex | - | - | 91 (conversion) | [1][2] |

| Halogen Exchange | HF | 1,5-Diazabicyclo[4.3.0]non-5-ene | - | 83 | [15] |

| Direct Fluorination | Elemental Fluorine (F₂) | Copper(II) nitrate | Acetonitrile | 99 (crude) | [3] |

| Electrophilic Fluorination | Selectfluor | - | Aqueous media | Good to excellent | [16] |

| Condensation | Ethyl Chloroformate | Sodium Hydride | - | 21 | [1][2] |

Detailed Experimental Protocols

The following are representative protocols for key synthetic transformations of 2-fluoromalonate esters.

Electrophilic Fluorination of Diethyl Malonate using a Shelf-Stable Reagent (Me-NFSI)

General Procedure: To a stirred mixture of diethyl malonate (0.5 mmol) and N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI, 1.1 equiv.) in toluene (5.0 mL), titanium(IV) butoxide (Ti(OtBu)₄, 10 mol%) is added under a nitrogen atmosphere. The reaction mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diethyl 2-fluoromalonate.

Halogen Exchange: Synthesis of Diethyl 2-Fluoromalonate from Diethyl Chloromalonate

Procedure: In a 100 mL three-necked flask, add 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 11.5 g of hydrogen fluoride (HF). While stirring, add 15.7 g (0.1 mol) of diethyl chloromalonate. The reaction mixture is then heated to 80 °C for 12 hours. After the reaction is complete, the mixture is hydrolyzed, and the product is extracted. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[15]

Large-Scale Direct Fluorination of Diethyl Malonate with Elemental Fluorine

Procedure: Diethyl malonate (40.0 g, 0.25 mol) and copper(II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O; 5.81 g, 25 mmol) are dissolved in acetonitrile (200 mL) in a 500 mL fluorination vessel and cooled to 0–5 °C with stirring. After purging the system with nitrogen, a mixture of fluorine gas (20% v/v in N₂) is introduced into the mixture at a controlled rate. The reaction progress is monitored, and upon completion, the reactor is purged with nitrogen. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The combined organic layers are washed, dried, and evaporated to give crude diethyl 2-fluoromalonate. The product can be further purified by distillation.[3]

Applications in Drug Discovery and Signaling Pathways

2-Fluoromalonate esters are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. Their utility is exemplified in the synthesis of the fungicide Fluoxastrobin and the anti-cancer drug candidate TAK-733 .

Fluoxastrobin: An Inhibitor of Mitochondrial Respiration

Fluoxastrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi.[17] Specifically, it targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking the electron transport chain and halting ATP production, which is essential for fungal cell viability.[18]

TAK-733: A MEK Inhibitor Targeting the MAPK/ERK Pathway

TAK-733 is a potent and selective allosteric inhibitor of MEK1/2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[19][20] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, TAK-733 prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting tumor growth.[19][21]

Mandatory Visualizations

Signaling Pathway: The MAPK/ERK Cascade and Inhibition by TAK-733

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bdmaee.net [bdmaee.net]

- 8. Diethyl fluoromalonate 97 685-88-1 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Diethyl fluoromalonate [webbook.nist.gov]

- 11. Diethyl fluoromalonate | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diethyl fluoromalonate(685-88-1) 1H NMR [m.chemicalbook.com]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 16. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 17. chemicalwarehouse.com [chemicalwarehouse.com]

- 18. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antitumor activity of the MEK inhibitor TAK-733 against melanoma cell lines and patient-derived tumor explants. | Sigma-Aldrich [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of Dibenzyl 2-fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Dibenzyl 2-fluoromalonate, a key intermediate in the preparation of various bioactive molecules, including fluoromethyl ketone (FMK) inhibitors. The primary synthesis method detailed is the Lewis acid-catalyzed electrophilic fluorination of dibenzyl malonate using N-fluoromethanesulfonimide (Me-NFSI). An alternative route via transesterification is also mentioned. This guide includes comprehensive experimental procedures, data presentation, and visualizations to assist researchers in the successful synthesis and application of this versatile building block.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. This compound is a valuable synthetic intermediate, providing a scaffold for the introduction of a fluorinated carbon center into more complex molecules. Notably, it serves as a crucial precursor for the synthesis of fluoromethyl ketone (FMK) inhibitors targeting enzymes such as Ubiquitin C-Terminal Hydrolase L1 (UCH-L1), which is implicated in cancer and neurodegenerative diseases.[1]

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below. The first is a direct, Lewis acid-catalyzed fluorination of dibenzyl malonate, and the second is a transesterification of a simpler dialkyl 2-fluoromalonate.

Method 1: Lewis Acid-Catalyzed Electrophilic Fluorination

This method involves the direct fluorination of the active methylene group of dibenzyl malonate using an electrophilic fluorine source, N-fluoromethanesulfonimide (Me-NFSI), in the presence of a Lewis acid catalyst.[2]

Reaction Scheme:

Figure 1: Lewis acid-catalyzed fluorination of dibenzyl malonate.

Experimental Protocol:

-

To a stirred mixture of dibenzyl malonate (0.5 mmol, 1.0 equiv.) and N-fluoromethanesulfonimide (Me-NFSI) (0.55 mmol, 1.1 equiv.) in toluene (5.0 mL, 0.1 M), add Titanium(IV) t-butoxide (Ti(OtBu)4) (0.050 mmol, 10 mol%) under a nitrogen atmosphere.[2]

-

Heat the reaction mixture to reflux and stir for 2 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate (EtOAc) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dibenzyl Malonate | [2] |

| Fluorinating Agent | Me-NFSI | [2] |

| Catalyst | Ti(OtBu)4 | [2] |

| Solvent | Toluene | [2] |

| Reaction Time | 2 hours | [2] |

| Temperature | Reflux | [2] |

| Yield | Not explicitly reported for dibenzyl ester. (45% for diethyl ester) | [3] |

Characterization Data (Expected):

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.3 ppm), Benzylic CH₂ (multiplet, ~5.2 ppm), CHF (doublet, ~5.5 ppm, J ≈ 48 Hz) |

| ¹³C NMR | Carbonyl carbons (~165 ppm, d, J ≈ 25 Hz), Phenyl carbons (~128-135 ppm), Benzylic CH₂ (~68 ppm), CHF (doublet, ~88 ppm, J ≈ 200 Hz) |

| ¹⁹F NMR | Singlet or doublet of triplets, ~ -190 to -200 ppm |

| IR (cm⁻¹) | C=O stretch (~1750), C-F stretch (~1100) |

| MS (ESI) | [M+Na]⁺ expected |

Method 2: Transesterification

An alternative route involves the transesterification of a readily available dialkyl 2-fluoromalonate, such as dimethyl 2-fluoromalonate, with benzyl alcohol.[1]

Reaction Scheme:

Figure 2: Synthesis via transesterification.

Experimental Protocol:

-

Combine dimethyl 2-fluoromalonate, an excess of benzyl alcohol, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture, and remove the methanol byproduct (e.g., by distillation) to drive the equilibrium towards the product.

-

Upon completion, cool the reaction mixture.

-

Neutralize the acid catalyst.

-

Remove the excess benzyl alcohol under reduced pressure.

-

Purify the resulting this compound, typically by column chromatography.

Application in Drug Development: Synthesis of UCH-L1 Inhibitors

This compound is a key intermediate in the synthesis of fluoromethyl ketone (FMK) inhibitors of Ubiquitin C-Terminal Hydrolase L1 (UCH-L1). UCH-L1 is a deubiquitinating enzyme that is overexpressed in several types of cancers and is also implicated in neurodegenerative disorders. Inhibition of UCH-L1 can disrupt the ubiquitin-proteasome system, leading to apoptosis in cancer cells.

Synthetic Workflow:

The following workflow illustrates the conversion of this compound to a peptidyl-FMK inhibitor of UCH-L1.

Figure 3: Workflow for the synthesis of a UCH-L1 inhibitor from this compound.

This workflow demonstrates the conversion of this compound to a key mono-protected fluoromalonate intermediate, which is then coupled with a peptide. Subsequent deprotection and decarboxylation yield the final peptidyl-FMK inhibitor, which can then covalently modify and inhibit the UCH-L1 enzyme.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The detailed protocols and application workflows provided herein offer a comprehensive guide for researchers and professionals in drug development. The Lewis acid-catalyzed fluorination of dibenzyl malonate represents a direct and efficient method for its preparation, enabling the downstream synthesis of potent enzyme inhibitors. Further optimization to improve the yield of this reaction is a potential area for future research.

References

- 1. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Application Notes and Protocols for Dibenzyl 2-Fluoromalonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl 2-fluoromalonate is a valuable reagent in modern organic synthesis, offering a unique combination of reactivity for the introduction of fluorine and the elaboration of carbon skeletons. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences the acidity of the methine proton and the reactivity of the adjacent carbonyl groups. This document provides detailed application notes on the reaction mechanisms of this compound in key synthetic transformations, including alkylation, Knoevenagel condensation, and decarboxylation. Furthermore, it offers detailed experimental protocols for these reactions, accompanied by tabulated quantitative data and visualizations to facilitate understanding and practical application in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a liquid at room temperature. Its structure and key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₅FO₄ |

| Molecular Weight | 302.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~190-200 °C at 0.5 mmHg (estimated) |

| Density | ~1.2 g/mL (estimated) |

Spectroscopic Data (Reference: Dibenzyl Malonate)

| Dibenzyl Malonate | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | δ 7.39 - 7.31 (m, 10H, Ar-H), 5.21 (s, 4H, OCH₂), 3.49 (s, 2H, CH₂) | δ 166.7 (C=O), 135.3 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.3 (Ar-CH), 67.8 (OCH₂), 41.7 (CH₂) |

Note: For this compound, the α-proton signal would be a doublet with a large ¹JH-F coupling constant. The α-carbon would also appear as a doublet in the ¹³C NMR spectrum due to ¹JC-F coupling, and its chemical shift would be significantly downfield compared to the non-fluorinated analog.

Key Reaction Mechanisms and Applications

Alkylation: Synthesis of α-Fluoro-α-Alkylmalonates

The acidic α-proton of this compound can be readily removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in SN2 reactions with various electrophiles, such as alkyl halides, to introduce a new alkyl group at the α-position. This reaction is a key step in the synthesis of α-fluoro-α-alkyl carboxylic acid derivatives, which are important building blocks in medicinal chemistry.

Mechanism:

The reaction proceeds in two main steps:

-

Deprotonation: A base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts the acidic α-proton to form a resonance-stabilized enolate. The electron-withdrawing fluorine atom increases the acidity of this proton compared to non-fluorinated malonates.

-

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, leading to the formation of the α-alkylated product.

Alkylation Reaction Mechanism

Knoevenagel Condensation: Synthesis of α-Fluoro-α,β-Unsaturated Esters

This compound can undergo a Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base. This reaction is a powerful method for the formation of carbon-carbon double bonds and provides access to electronically modified α,β-unsaturated systems.

Mechanism:

The reaction typically involves the following steps:

-

Enolate Formation: A weak base (e.g., piperidine, triethylamine) deprotonates the this compound to form the enolate.

-

Nucleophilic Addition: The enolate adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes elimination of a water molecule to yield the α,β-unsaturated product. The fluorine atom at the α-position influences the electron density of the resulting double bond.

Knoevenagel Condensation Mechanism

Hydrolysis and Decarboxylation: Synthesis of α-Fluoro Carboxylic Acids and Esters

The ester groups of this compound and its derivatives can be cleaved under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative can lead to decarboxylation, affording an α-fluoro carboxylic acid or its corresponding ester. The benzyl esters are often advantageous as they can be removed under mild hydrogenolysis conditions.

Mechanism:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the benzyl ester groups yields the corresponding fluoromalonic acid.

-

Decarboxylation: Upon heating, the β-keto acid intermediate readily loses carbon dioxide through a cyclic transition state to give the enol form of the final product, which then tautomerizes to the more stable α-fluoro carboxylic acid.

Application Note: Alkylation of Dibenzyl 2-Fluoromalonate for the Synthesis of Novel Pharmaceutical Scaffolds

Abstract

Dibenzyl 2-fluoromalonate is a versatile fluorinated building block crucial for the synthesis of complex organic molecules in the pharmaceutical industry.[1][2] The strategic introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This application note provides a detailed protocol for the mono-alkylation of this compound with various alkyl halides. The resulting α-fluoro-α-alkyl malonic esters are valuable intermediates for the synthesis of novel pharmaceutical agents, including kinase inhibitors and central nervous system drugs.[3]

Introduction

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[2] The fluorinated analogue, this compound, offers a unique platform for creating chiral centers and introducing fluorine into bioactive molecules. The presence of the fluorine atom at the α-position increases the acidity of the methine proton, facilitating enolate formation under mild basic conditions. Subsequent nucleophilic attack on an alkyl halide yields the desired mono-alkylated product. A persistent challenge in this synthesis is the potential for dialkylation, which can be mitigated by careful control of stoichiometry and reaction conditions. This protocol focuses on optimizing the selective mono-alkylation of this compound.

Applications in Drug Discovery

Fluorinated organic molecules are of significant interest in drug discovery and development. The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence the physicochemical and pharmacological properties of a lead compound. The mono-alkylated products of this compound serve as precursors to a variety of important structural motifs in medicinal chemistry. For example, subsequent hydrolysis and decarboxylation can yield α-fluoro-substituted carboxylic acids, which are key components in the synthesis of various therapeutic agents. The dibenzyl esters also allow for selective deprotection under mild conditions, preserving other sensitive functional groups within the molecule.

Experimental Protocol

This protocol describes a general procedure for the mono-alkylation of this compound using sodium hydride as the base and a representative alkyl halide (benzyl bromide).

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

-

Enolate Formation: Anhydrous DMF (20 mL) is added to the flask, followed by the careful addition of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) at 0 °C (ice bath). This compound (3.02 g, 10.0 mmol, 1.0 eq) dissolved in 10 mL of anhydrous DMF is then added dropwise to the stirred suspension over 15 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Benzyl bromide (1.71 g, 1.2 mL, 10.0 mmol, 1.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield the pure mono-alkylated product.

Data Presentation

The following table summarizes the expected yields and key characterization data for the alkylation of this compound with various alkyl halides.

| Alkyl Halide | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) |

| Benzyl bromide | Dibenzyl 2-benzyl-2-fluoromalonate | 85 | 7.40-7.20 (m, 15H), 5.25 (s, 4H), 3.60 (d, J = 22.4 Hz, 2H) | 166.5 (d, J = 25.3 Hz), 135.2, 134.8, 130.2, 128.8, 128.7, 128.6, 128.4, 127.6, 95.8 (d, J = 208.1 Hz), 68.8, 38.1 (d, J = 21.2 Hz) | -175.4 (t, J = 22.4 Hz) |

| Ethyl iodide | Dibenzyl 2-ethyl-2-fluoromalonate | 78 | 7.40-7.30 (m, 10H), 5.24 (s, 4H), 2.20 (dq, J = 21.2, 7.6 Hz, 2H), 1.05 (t, J = 7.6 Hz, 3H) | 167.1 (d, J = 24.2 Hz), 135.0, 128.7, 128.6, 128.4, 96.2 (d, J = 205.0 Hz), 68.5, 25.9 (d, J = 20.2 Hz), 8.9 (d, J = 2.0 Hz) | -178.2 (t, J = 21.2 Hz) |

| Propyl bromide | Dibenzyl 2-fluoro-2-propylmalonate | 82 | 7.41-7.29 (m, 10H), 5.23 (s, 4H), 2.15 (m, 2H), 1.45 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | 167.3 (d, J = 24.5 Hz), 135.1, 128.7, 128.5, 128.3, 95.9 (d, J = 206.1 Hz), 68.4, 34.7 (d, J = 19.8 Hz), 17.5 (d, J = 4.1 Hz), 13.8 | -177.5 (t, J = 20.8 Hz) |

Note: The presented NMR data is representative and may vary slightly based on experimental conditions and instrumentation.

Visualization of Experimental Workflow and Synthetic Pathway

The following diagrams illustrate the experimental workflow for the alkylation protocol and the general synthetic pathway leading to α-fluoro-α-alkyl carboxylic acids.

Figure 1: Experimental workflow for the mono-alkylation of this compound.

References

Application Notes and Protocols for the Michael Addition of Dibenzyl 2-Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Dibenzyl 2-fluoromalonate serves as a key building block for the stereoselective synthesis of complex molecules bearing a fluorinated quaternary stereocenter. The Michael addition of this donor to various acceptors provides a powerful method for carbon-carbon bond formation, yielding adducts that are precursors to a wide range of pharmaceuticals, including fluorinated amino acids and heterocyclic compounds. This document provides detailed application notes and a representative protocol for the asymmetric Michael addition of this compound.

Key Applications in Drug Development

The products derived from the Michael addition of this compound are of significant interest in medicinal chemistry. The resulting adducts can be further manipulated to synthesize:

-

Fluorinated γ-Amino Acids and Derivatives: These are valuable building blocks for peptides and peptidomimetics with improved pharmacokinetic profiles.

-

Chiral Fluorinated Carboxylic Acids: These can be incorporated into various drug candidates to modulate their acidity and binding properties.

-

Complex Heterocyclic Scaffolds: The functional groups of the Michael adducts can be used to construct intricate ring systems present in many biologically active compounds.

The versatility of the Michael adducts allows for the creation of diverse molecular architectures, making this reaction a valuable tool in lead optimization and the development of new chemical entities.

Experimental Protocols

This section details a representative protocol for the organocatalytic enantioselective Michael addition of this compound to a nitroalkene. This protocol is adapted from established procedures for the conjugate addition of 2-fluoromalonates and should be optimized for specific substrates.

Materials

-

This compound

-

Substituted nitroalkene (e.g., (E)-β-nitrostyrene)

-

Cinchona alkaloid-derived organocatalyst (e.g., a thiourea-based catalyst)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reagents for column chromatography (e.g., silica gel, hexanes, ethyl acetate)

-

Standard laboratory glassware (round-bottom flasks, syringes, magnetic stir bars)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Equipment

-

Magnetic stirrer with heating capabilities

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Rotary evaporator

-

Flash chromatography system

-

High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantioselectivity determination

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Representative Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the cinchona alkaloid-derived organocatalyst (0.02 mmol, 10 mol%).

-

Addition of Reactants: Add anhydrous toluene (1.0 mL) to the flask, followed by this compound (0.24 mmol, 1.2 equivalents). Stir the mixture for 5 minutes at room temperature.

-

Initiation of Reaction: Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-